1-(5-Bromo-2-methoxyphenyl)cyclobutanamine
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)cyclobutanamine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is a research chemical that has been utilized in various scientific studies due to its unique structural properties. The compound consists of a cyclobutanamine ring substituted with a 5-bromo-2-methoxyphenyl group, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-methoxyphenyl)cyclobutanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with a halide under mild and functional group-tolerant conditions.
Another method involves the bromination of 2-methoxyphenylcyclobutanamine using a bromination reagent such as N-bromosuccinimide (NBS) under specific reaction conditions . This reaction typically proceeds with high selectivity and yields the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenylcyclobutanamines.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)cyclobutanamine can be compared with other similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(5-Bromo-2-methoxyphenyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
1-(5-Bromo-2-methoxyphenyl)cyclopentanamine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14BrNO/c1-14-10-4-3-8(12)7-9(10)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
SKODFJPRYHXYLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2(CCC2)N |
Origin of Product |
United States |
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